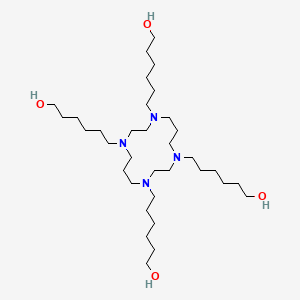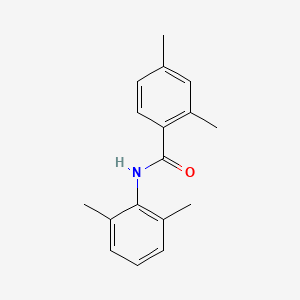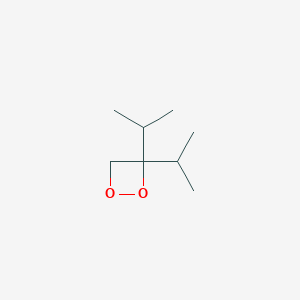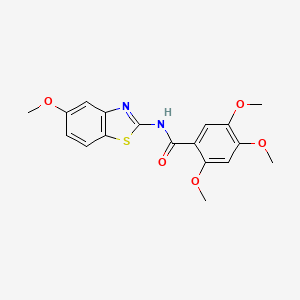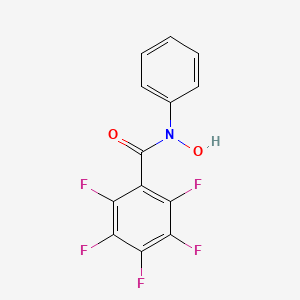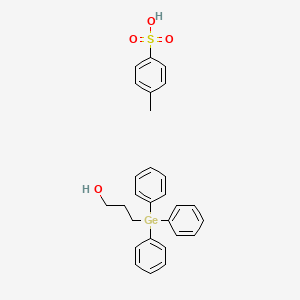![molecular formula C14H10N6O B12543138 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 142336-78-5](/img/structure/B12543138.png)
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrazole ring fused with a quinazoline moiety, linked to a cyclohexadienone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole, followed by cyclization and subsequent reactions to form the fused heterocyclic system . The reaction conditions often involve the use of catalysts such as tetrabromobenzene-1,3-disulfonamide under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a dihydrotetrazole or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and light-emitting devices.
Wirkmechanismus
The mechanism of action of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The tetrazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and other cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Tetrazolo[1,5-a]pyrimidines: Share the tetrazole ring but differ in the fused heterocyclic system.
Quinazolinones: Similar quinazoline structure but lack the tetrazole ring.
Uniqueness: 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is unique due to its combination of a tetrazole ring with a quinazoline moiety, providing distinct chemical and biological properties. This fusion enhances its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
142336-78-5 |
|---|---|
Molekularformel |
C14H10N6O |
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
4-(tetrazolo[1,5-a]quinazolin-5-ylamino)phenol |
InChI |
InChI=1S/C14H10N6O/c21-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)20-14(16-13)17-18-19-20/h1-8,21H,(H,15,16,17,19) |
InChI-Schlüssel |
CUBWOXZMDMUROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC3=NN=NN23)NC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)

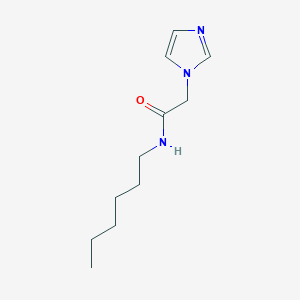
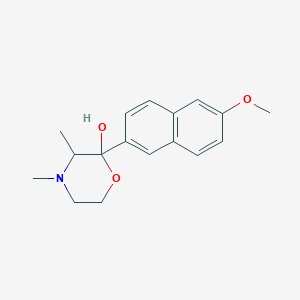

![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

